5-((4-((4-((2,4-Diamino-5-methyl-3-((4-((4-sulfophenyl)diazenyl)phenyl)diazenyl)phenyl)diazenyl)phenyl)thio)phenyl)diazenyl)-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-((4-((2,4-Diamino-5-methyl-3-((4-((4-sulfophenyl)diazenyl)phenyl)diazenyl)phenyl)diazenyl)phenyl)thio)phenyl)diazenyl)-2-hydroxybenzoic acid is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industries due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-((4-((2,4-Diamino-5-methyl-3-((4-((4-sulfophenyl)diazenyl)phenyl)diazenyl)phenyl)diazenyl)phenyl)thio)phenyl)diazenyl)-2-hydroxybenzoic acid typically involves multiple diazotization and coupling reactions. The process begins with the diazotization of 2,4-diamino-5-methylbenzoic acid, followed by successive coupling with various diazonium salts derived from 4-aminobenzenesulfonic acid and other aromatic amines. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediates.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
5-((4-((4-((2,4-Diamino-5-methyl-3-((4-((4-sulfophenyl)diazenyl)phenyl)diazenyl)phenyl)diazenyl)phenyl)thio)phenyl)diazenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to introduce new substituents.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-((4-((4-((2,4-Diamino-5-methyl-3-((4-((4-sulfophenyl)diazenyl)phenyl)diazenyl)phenyl)diazenyl)phenyl)thio)phenyl)diazenyl)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye synthesis and degradation.
Biology: Investigated for its potential as a biological stain due to its intense coloration.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo bonds, which can undergo cleavage under certain conditions, releasing aromatic amines. These amines can interact with various biological targets, including enzymes and cellular membranes, leading to antimicrobial effects. The sulfonic acid groups enhance the compound’s solubility in water, facilitating its use in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-((2,4-Diamino-5-methylphenyl)diazenyl)phenyl)diazenyl)benzenesulfonic acid
- 2,4-Diamino-5-methyl-3-((4-((4-sulfophenyl)diazenyl)phenyl)diazenyl)benzoic acid
Uniqueness
5-((4-((4-((2,4-Diamino-5-methyl-3-((4-((4-sulfophenyl)diazenyl)phenyl)diazenyl)phenyl)diazenyl)phenyl)thio)phenyl)diazenyl)-2-hydroxybenzoic acid is unique due to its multiple azo linkages and the presence of both sulfonic acid and hydroxyl groups. These features contribute to its high solubility, stability, and intense coloration, making it particularly valuable in industrial applications.
Properties
CAS No. |
6949-20-8 |
---|---|
Molecular Formula |
C38H30N10O6S2 |
Molecular Weight |
786.8 g/mol |
IUPAC Name |
5-[[4-[4-[[2,4-diamino-5-methyl-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]sulfanylphenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C38H30N10O6S2/c1-22-20-33(36(40)37(35(22)39)48-45-24-4-2-23(3-5-24)41-42-27-10-17-31(18-11-27)56(52,53)54)47-44-26-8-15-30(16-9-26)55-29-13-6-25(7-14-29)43-46-28-12-19-34(49)32(21-28)38(50)51/h2-21,49H,39-40H2,1H3,(H,50,51)(H,52,53,54) |
InChI Key |
JUBYYWGZHFFWRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O)N)N=NC4=CC=C(C=C4)SC5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.